para-Hydroxy Atorvastatin CalciuM Salt
Overview
Description
para-Hydroxy Atorvastatin Calcium Salt: is a metabolite of atorvastatin, a widely used statin medication for managing hypercholesterolemia and preventing cardiovascular diseases. Atorvastatin is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The para-hydroxy metabolite retains the pharmacological activity of the parent compound and contributes significantly to its overall therapeutic effects .
Mechanism of Action
Target of Action
The primary target of para-Hydroxy Atorvastatin Calcium Salt, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This results in decreased hepatic cholesterol production .
Biochemical Pathways
The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This ultimately leads to a reduction in the levels of these lipoproteins in the blood .
Pharmacokinetics
The pharmacokinetic properties of this compound involve complex processes. It is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . The active metabolites, ortho-hydroxy atorvastatin (2OH-ATS) and para-hydroxy atorvastatin (4OH-ATS), are equipotent to the parent compound and are responsible for 70% of the HMG-CoA reductase inhibitory activity of Atorvastatin .
Biochemical Analysis
Biochemical Properties
Para-Hydroxy Atorvastatin Calcium Salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis . The interaction between this compound and HMG-CoA reductase results in the inhibition of this enzyme, thereby reducing cholesterol levels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces cell death induced by oxygen-glucose deprivation in primary rat cortical neurons and increases phosphorylation of cAMP-response-element-binding protein in GABAergic neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of HMG-CoA reductase, inhibiting its function and leading to decreased cholesterol synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Lower doses are typically effective in reducing cholesterol levels, while higher doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, a key player in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, it is likely to be found in the endoplasmic reticulum where this enzyme is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of para-Hydroxy Atorvastatin Calcium Salt involves multiple steps, starting from the construction of the pyrrole ring. Common synthetic routes include Paal-Knorr condensation and Hantzsch pyrrole synthesis. The final steps involve the hydrolysis of ester intermediates and the formation of the calcium salt .
Industrial Production Methods: : Industrial production of atorvastatin calcium, including its para-hydroxy metabolite, has been optimized for high yield and purity. Key improvements include isolating pure products at intermediate stages and using efficient extraction procedures. These methods ensure the production of atorvastatin calcium with purities exceeding 99.5% .
Chemical Reactions Analysis
Types of Reactions: : para-Hydroxy Atorvastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can occur at the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions include various hydroxylated and lactone metabolites, which retain or modify the pharmacological activity of the parent compound .
Scientific Research Applications
Chemistry: : para-Hydroxy Atorvastatin Calcium Salt is used in studies to understand the metabolic pathways and pharmacokinetics of atorvastatin. It serves as a reference compound in analytical chemistry for the quantification of atorvastatin and its metabolites .
Biology: : In biological research, this compound is used to study the effects of statins on cellular processes, including cholesterol metabolism and gene expression .
Medicine: : Clinically, this compound is important for understanding the therapeutic and side effects of atorvastatin. It helps in optimizing dosing strategies and improving patient outcomes .
Industry: : In the pharmaceutical industry, this compound is crucial for the development and quality control of atorvastatin formulations. It ensures the consistency and efficacy of the final product .
Comparison with Similar Compounds
Similar Compounds
Ortho-Hydroxy Atorvastatin: Another active metabolite of atorvastatin with similar pharmacological activity.
Fluvastatin: A statin with a different chemical structure but similar mechanism of action.
Rosuvastatin: A more potent statin with a longer half-life and higher efficacy in reducing LDL cholesterol.
Uniqueness: : para-Hydroxy Atorvastatin Calcium Salt is unique due to its specific hydroxylation pattern, which enhances its ability to scavenge free radicals and contribute to the overall therapeutic effects of atorvastatin. This metabolite, along with ortho-hydroxy atorvastatin, is responsible for a significant portion of the HMG-CoA reductase inhibitory activity of atorvastatin .
Properties
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIWEMFVBXVPDU-MNSAWQCASA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H68CaF2N4O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1187.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265989-44-4 | |
Record name | (3R,5R)-7-[5-(4-(Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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